Cas no 2679805-23-1 (rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate)

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate structure
2679805-23-1 structure
商品名:rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate
CAS番号:2679805-23-1
MF:C17H24N2O3
メガワット:304.384064674377
CID:5629961
PubChem ID:165923464

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28291160
    • 2679805-23-1
    • rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
    • rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate
    • インチ: 1S/C17H24N2O3/c20-12-11-18-9-4-7-16-15(18)8-10-19(16)17(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,15-16,20H,4,7-13H2/t15-,16-/m1/s1
    • InChIKey: VIUKGSVVFVTWQT-HZPDHXFCSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H]2[C@H]1CCCN2CCO)=O

計算された属性

  • せいみつぶんしりょう: 304.17869263g/mol
  • どういたいしつりょう: 304.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291160-0.05g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
0.05g
$1068.0 2025-03-19
Enamine
EN300-28291160-5g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1
5g
$3687.0 2023-09-08
Enamine
EN300-28291160-5.0g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
5.0g
$3687.0 2025-03-19
Enamine
EN300-28291160-0.1g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
0.1g
$1119.0 2025-03-19
Enamine
EN300-28291160-1.0g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
1.0g
$1272.0 2025-03-19
Enamine
EN300-28291160-2.5g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
2.5g
$2492.0 2025-03-19
Enamine
EN300-28291160-10g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1
10g
$5467.0 2023-09-08
Enamine
EN300-28291160-0.5g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
0.5g
$1221.0 2025-03-19
Enamine
EN300-28291160-10.0g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
10.0g
$5467.0 2025-03-19
Enamine
EN300-28291160-0.25g
rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
2679805-23-1 95.0%
0.25g
$1170.0 2025-03-19

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate 関連文献

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylateに関する追加情報

Introduction to Rac-Benzyl (3aR,7aR)-4-(2-Hydroxyethyl)-Octahydro-1H-Pyrrolo[3,2-B]Pyridine-1-Carboxylate

The compound rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, identified by the CAS number 2679805-23-1, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of bicyclic compounds, specifically featuring a pyrrolopyridine core structure. The molecule's unique stereochemistry and functional groups make it a promising candidate for various applications in pharmacology and synthetic chemistry.

The structure of this compound is characterized by a pyrrolo[3,2-b]pyridine ring system, which is fused with an octahydro ring. The stereochemistry at positions 3a and 7a is defined as R configuration, as indicated by the IUPAC name. The presence of a hydroxyethyl group at position 4 introduces hydrophilic properties to the molecule, potentially enhancing its solubility and bioavailability. Additionally, the benzyl ester group at position 1 serves as a protecting group for the carboxylic acid moiety during synthesis.

Recent studies have highlighted the importance of pyrrolopyridine derivatives in drug design due to their ability to modulate various biological targets. For instance, researchers have demonstrated that such compounds can act as potent inhibitors of kinases and other enzymes involved in disease pathways. The racemic nature of this compound suggests that it exists as a mixture of two enantiomers, which may exhibit different pharmacokinetic profiles. However, advancements in asymmetric synthesis have enabled the selective preparation of individual enantiomers, potentially improving therapeutic outcomes.

The synthesis of rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves a multi-step process that typically begins with the construction of the pyrrolopyridine core. This is often achieved through cyclization reactions involving appropriately substituted amino alcohols or related precursors. The introduction of the hydroxyethyl group and benzyl ester occurs at specific stages to ensure proper stereochemical control. Modern synthetic methodologies, including catalytic asymmetric hydrogenation and microwave-assisted synthesis, have significantly streamlined the production process.

In terms of applications, this compound has shown promise in preclinical studies targeting neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with key pathological proteins makes it a valuable lead compound for drug development. Furthermore, its structural versatility allows for further modifications to enhance potency and selectivity against specific molecular targets.

From an analytical standpoint, advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of this compound. High-resolution mass spectrometry (HRMS) has been particularly useful in determining its exact molecular formula and confirming its molecular weight. These analytical tools are essential for ensuring the quality and consistency of the compound during both research and manufacturing phases.

In conclusion, rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate represents a significant advancement in organic synthesis and drug discovery. Its unique structure and functional groups position it as a valuable tool for exploring novel therapeutic strategies across various disease areas. Continued research into its biological properties and synthetic optimization will undoubtedly unlock new opportunities for its application in medicine.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.